Diterpeni colensano e clerodano

Colensane and clerodane diterpenoids are a class of naturally occurring terpenoid compounds characterized by their unique tetraterpene structure. Colensanes typically feature a 16-membered ring system with a bridged bicyclic structure, while clerodanes consist of a 14- or 15-membered ring system with a spiro-fused bridge. These diterpenoids are widely distributed in plants and are known for their diverse biological activities.

Colensane diterpenoids have been reported to exhibit anti-inflammatory, antiviral, and antimicrobial properties. They often contain oxygenated functionalities such as hydroxyl or carbonyl groups, which contribute to their bioactivity. For instance, certain colensanes have demonstrated potential in inhibiting viral replication and reducing inflammation.

Clerodane diterpenoids, on the other hand, are known for their antioxidant and anticancer activities. They frequently contain double bonds, making them prone to undergoing redox reactions that can lead to their biological effects. Clerodanes have been studied for their ability to induce apoptosis in cancer cells and inhibit DNA damage.

These compounds are of significant interest in medicinal chemistry due to their potential as natural sources for developing new pharmaceuticals. Their structural diversity provides a rich source for exploring novel bioactive molecules with therapeutic applications.

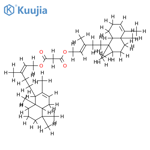

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

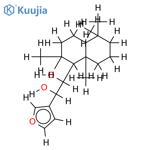

|

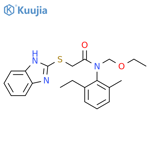

Clerocidin | 87501-14-2 | C40H56O10 |

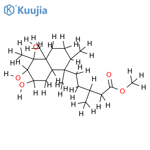

|

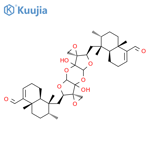

shionone | 10376-48-4 | C30H50O |

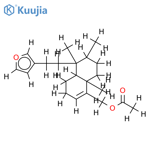

|

16,17-Epoxy-labda-8(14),13(17),15-trien-19-saeure, Enantio-danielsaeure | 10267-14-8 | C20H28O3 |

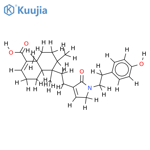

|

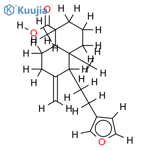

(8alpha,13S)-15,16-Epoxy-13(16),14-labdadiene-8,12-diol | 66890-71-9 | C20H32O3 |

|

Me ester-(ent-2beta,3alpha,4alpha,13S)-2,3,4-Trihydroxy-15-clerodanoic acid | 162826-66-6 | C21H38O5 |

|

bacchalineol acetate | 38611-51-7 | C22H32O3 |

|

echinophyllin A | 276690-69-8 | C28H37NO4 |

|

N/A | 130395-25-4 | C43H68O4 |

|

Di-Ac-15-17-Dihydroxy-3,13-clerodadien-2-one | 134151-44-3 | C24H36O5 |

|

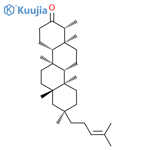

Bedfordiaditerpenalcohol | 68799-37-1 | C20H34O |

Letteratura correlata

-

Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066

-

Cheng Wang,Lin Ma,Deqiang Guo,Xin Zhao,Zilin Zhou,Dabin Lin,Fangteng Zhang,Weiren Zhao,Jiahua Zhang,Zhaogang Nie J. Mater. Chem. C, 2020,8, 3374-3379

-

Qianying Zhang,Wenjing Wang,Shan Huang,Sha Yu,Tingting Tan,Jun-Jie Zhu Chem. Sci., 2020,11, 1948-1956

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

Fornitori consigliati

-

Minglong (Xianning) Medicine Co., Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati

-

-

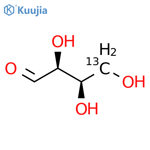

D-Threose-4-13C Cas No: 90913-09-0

D-Threose-4-13C Cas No: 90913-09-0 -

-

-